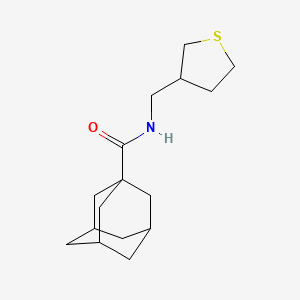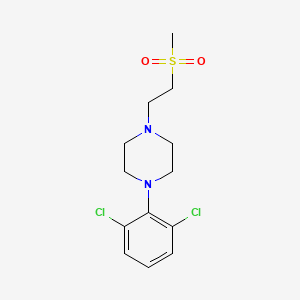
N-(thiolan-3-ylmethyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiolan-3-ylmethyl)adamantane-1-carboxamide is a compound that features a unique combination of a thiolane ring and an adamantane moiety. Adamantane is a polycyclic cage molecule known for its high symmetry and remarkable properties, often used in drug delivery systems and surface recognition studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiolan-3-ylmethyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with thiolan-3-ylmethylamine. This reaction can be catalyzed by phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor . The reaction is usually carried out in acetonitrile under reflux conditions for about 8 hours, yielding the target compound in high purity.
Industrial Production Methods
Industrial production of adamantane derivatives often involves large-scale synthesis using similar catalytic systems. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(thiolan-3-ylmethyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered properties.
Substitution: The adamantane moiety can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted adamantane compounds. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
N-(thiolan-3-ylmethyl)adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and cytotoxic properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(thiolan-3-ylmethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiolane ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness
N-(thiolan-3-ylmethyl)adamantane-1-carboxamide stands out due to the presence of the thiolane ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(thiolan-3-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c18-15(17-9-11-1-2-19-10-11)16-6-12-3-13(7-16)5-14(4-12)8-16/h11-14H,1-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFBHYWGNFHCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-bromophenyl)-N-[2-(1,3-dioxolan-2-yl)ethyl]-N-methylethanamine](/img/structure/B6716202.png)

![N-[2-(1,3-dioxolan-2-yl)ethyl]-6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B6716215.png)
![2-[(3-bromophenyl)methyl-(oxan-4-yl)amino]-N-methylacetamide](/img/structure/B6716230.png)
![N-[3-(3-methylpyridin-2-yl)cyclohexyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B6716233.png)
![Methyl 6-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridazine-3-carboxylate](/img/structure/B6716241.png)
![N-[2-(4-methylphenyl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B6716245.png)
![N-[4-chloro-3-[(dimethylamino)methyl]phenyl]-2-cyclopropylpyridine-3-carboxamide](/img/structure/B6716247.png)
![5-[(4-Bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridine-2-carbonitrile](/img/structure/B6716252.png)
![3-acetamido-N-[3-(3-chlorophenyl)propyl]-2-methylbenzamide](/img/structure/B6716257.png)
![2-[3-(difluoromethyl)phenyl]-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]acetamide](/img/structure/B6716264.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3-chlorophenyl)-2-hydroxypropanamide](/img/structure/B6716268.png)
![2-(5-methyl-1,2-oxazol-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide](/img/structure/B6716290.png)
![2-(1,1-dioxothiolan-3-yl)-N-[[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methyl]acetamide](/img/structure/B6716296.png)
